Cannabisin H

Chiral natural products Stereoselective bioactivity Lignanamide pharmacology

Quantifying lignanamides in Cannabis sativa or Lycium chinense? Structural confusion between cannabisin analogs introduces analytical risk. Cannabisin H (erythro-cannabisine H) is a certified acyclic phenylpropane lignanamide standard (≥98% HPLC, C₂₈H₃₁NO₈, MW 509.55). Unlike cannabisins A-G (arylnaphthalene core), this scaffold alters conformation, H-bonding, and lipophilicity. Essential for accurate HPLC method validation, SAR studies, and metabolomics. No unverified substitution. - **Certified purity**: ≥98% - ready for QC workflows. - **Structural uniqueness**: Acyclic scaffold - not interchangeable with arylnaphthalene analogs. - **Supply**: Available for immediate research use; bulk inquiries supported.

Molecular Formula C28H31NO8
Molecular Weight 509.5 g/mol
CAS No. 403647-08-5
Cat. No. B3037025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabisin H
CAS403647-08-5
Molecular FormulaC28H31NO8
Molecular Weight509.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33)/b12-6+/t26-,28-/m0/s1
InChIKeyPJAFJMNWVUKNOR-MGBVTPAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabisin H Procurement Guide


Cannabisin H (CAS 403647-08-5), also referred to as erythro-canabisine H, is a chiral lignanamide belonging to the phenylpropanoid amide class [1]. It is a secondary metabolite isolated from Cannabis sativa L. [2]. Its molecular formula is C28H31NO8, with a molecular weight of 509.55 g/mol . The compound features a stereospecific erythro configuration at the C-1′/C-2′ diol moiety, as defined by its (1S,2S) absolute stereochemistry [1]. This distinct three-dimensional architecture differentiates it from other cannabisins, making its stereochemical purity a critical parameter for research procurement [1].

1
Certified analytical standard for phytochemical profiling workflows
2
Acyclic phenylpropane lignanamide, distinct from arylnaphthalene cannabisins
3
Natural product reference compound from Cannabis sativa and related botanicals

Cannabisin H Substitution Risks


Generic substitution within the cannabisin family is scientifically unsound due to the profound influence of stereochemistry and substitution patterns on biological target engagement. Cannabisin H possesses a defined (1S,2S) erythro stereochemistry and a specific 3-methoxy-4-hydroxy substitution pattern on its aromatic rings [1]. In contrast, analogs like Cannabisin A exhibit a rigid arylnaphthalene core [2], while Cannabisin F is a dimeric lignanamide with a different molecular architecture [3]. These structural disparities translate to distinct spatial orientations of hydrogen bond donors and acceptors, directly impacting binding affinity to targets such as acetylcholinesterase (AChE) and P-glycoprotein (P-gp) [4]. Consequently, even compounds with identical elemental composition may exhibit divergent or absent bioactivity, rendering Cannabisin H non-substitutable for research requiring its precise stereochemical identity.

Scaffold Acyclic vs arylnaphthalene core alters molecular conformation, hydrogen-bonding capacity, and predicted permeability
Bioactivity AChE inhibitory activity varies substantially within the cannabisin class; analog potency may not transfer
Grade Certified analytical standard vs research-grade isolates may affect quantification and regulatory compliance

Cannabisin H Evidence Comparison


Acyclic vs. Arylnaphthalene Scaffold

Cannabisin H is defined by its (1S,2S) erythro stereochemistry, as confirmed by PubChem [1]. This absolute configuration is a distinct differentiator from its potential threo diastereomers or racemic mixtures, which would be designated as 'Cannabisin H (racemic)' or by a different stereodescriptor. While many vendors offer 'Cannabisin H' based on CAS 403647-08-5, this CAS RN is inherently linked to the specific (1S,2S) stereoisomer [1]. In contrast, related compounds like Cannabisin G are achiral, and others like Cannabisin A possess a planar chiral axis [2].

Scaffold Topology
Head-to-head
Cannabisin H TPSA 138.00 Ų vs Cannabisin A TPSA 190.00 Ų; −52 Ų difference (27% reduction)
Supports membrane permeability context
In silico prediction; experimental validation recommended
Chiral natural products Stereoselective bioactivity Lignanamide pharmacology

AChE Inhibitory Activity Comparison

In silico prediction using admetSAR 2.0 estimates the human oral bioavailability of Cannabisin H to be 67.14% [1]. This is a favorable predicted value for a natural product, particularly when compared to other phenolic amides. While direct experimental data is absent, this computational parameter suggests that Cannabisin H possesses physicochemical properties (e.g., moderate lipophilicity, hydrogen bonding capacity) that may confer an advantage in oral absorption over more polar or larger analogs like the dimeric Cannabisin F (C36H36N2O8) [2].

AChE Activity Context
Class-level
No direct Cannabisin H data; class members show 11–52% inhibition at 0.1 mg/mL
Class-level inference; requires independent verification
Bioactivity must be validated per compound
ADME prediction Pharmacokinetics Drug-likeness

DPPH Radical Scavenging Activity

A molecular docking study evaluated the binding of several cannabisins, including Cannabisin H (implied as part of a broader set including A, B, C, D, E, F, G, M, N), against the multidrug resistance protein P-glycoprotein (P-gp) [1]. The study utilized known P-gp inhibitors tariquidar and zosuquidar as positive controls. The docking scores and binding poses for each cannabisin were calculated, with results indicating that specific structural features within the series (e.g., the presence of the erythro diol moiety in Cannabisin H) contribute to differential binding energies [1].

DPPH Scavenging Context
Class-level
No direct Cannabisin H data; cannabisins A, B, C, F reported active in DPPH assay
Class-level inference; data to verify
Cannabisin H suited for analytical reference use
Molecular docking P-glycoprotein inhibition Multidrug resistance

Cannabisin H Application Scenarios


Phytochemical Profiling & Analytical Reference

Cannabisin H, with its well-defined (1S,2S) erythro configuration, serves as a critical reference standard for the stereochemical characterization and quality control of newly isolated cannabisins or synthetic lignanamides. Its unique InChIKey (PJAFJMNWVUKNOR-MGBVTPAKSA-N) provides an unambiguous digital fingerprint for chromatographic and mass spectrometric identification, differentiating it from other stereoisomers [1].

Structure-Activity Relationship (SAR) Studies

Researchers focused on overcoming multidrug resistance in cancer can procure Cannabisin H as a tool compound to investigate its potential as a P-gp inhibitor. Its inclusion in a molecular docking study against this target, alongside other cannabisins, positions it as a candidate for in vitro validation of P-gp modulation [1].

Natural Product Library Screening

Cannabisin H is an essential component for SAR studies aiming to map the pharmacophore of cannabis-derived lignanamides. Its distinct (1S,2S) erythro diol motif and 3-methoxy-4-hydroxy substitution pattern offer a specific chemical topology for testing against various biological targets (e.g., AChE, antioxidant enzymes), allowing researchers to correlate structural variations with activity changes relative to achiral or dimeric analogs [1].

Metabolic Profiling Reference Compound

Cannabisin H's predicted ADMET properties, including its 67.14% oral bioavailability and 52.50% blood-brain barrier penetration probability [1], make it a valuable compound for calibrating and validating computational models of natural product pharmacokinetics. Its procurement enables the generation of experimental ADME data to refine in silico predictions for this class of compounds.

Application
Selection Property
Validation Focus
Phytochemical profiling
Certified analytical standard
HPLC method suitability
SAR studies
Acyclic scaffold identity
Scaffold-specific permeability context
Natural product library screening
Lignanamide class membership
Bioactivity endpoint verification
Metabolic profiling reference
Botanical occurrence context
Tissue distribution profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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